5-(4-Ethoxycarbonylphenyl)-2-hydroxyisonicotinic acid
Description
5-(4-Ethoxycarbonylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety
Properties
IUPAC Name |
5-(4-ethoxycarbonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-21-15(20)10-5-3-9(4-6-10)12-8-16-13(17)7-11(12)14(18)19/h3-8H,2H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCANYJURAKDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688089 | |
| Record name | 5-[4-(Ethoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-21-7 | |
| Record name | 5-[4-(Ethoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxycarbonylphenyl)-2-hydroxyisonicotinic acid typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, where (4-ethoxycarbonyl)phenylboronic acid is coupled with a suitable halogenated isonicotinic acid derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethoxycarbonylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 5-(4-ethoxycarbonylphenyl)-2-oxoisonicotinic acid.
Reduction: Formation of 5-(4-ethoxycarbonylphenyl)-2-hydroxyisonicotinic alcohol.
Substitution: Formation of 5-(4-ethoxycarbonylphenyl)-2-hydroxyisonicotinic acid derivatives with various substituents on the phenyl ring.
Scientific Research Applications
5-(4-Ethoxycarbonylphenyl)-2-hydroxyisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The ethoxycarbonyl and hydroxy groups play crucial roles in binding to the active sites of target molecules, influencing their activity and function.
Comparison with Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid
- 2-Hydroxyisonicotinic acid
- 4-Formylphenylboronic acid
Comparison: 5-(4-Ethoxycarbonylphenyl)-2-hydroxyisonicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-ethoxycarbonylphenylboronic acid, it has an additional hydroxyisonicotinic acid moiety, enhancing its potential applications in medicinal chemistry. Similarly, it differs from 2-hydroxyisonicotinic acid by the presence of the ethoxycarbonylphenyl group, which can influence its solubility and interaction with biological targets.
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